molecular formula C9H9N3O2 B13027711 5-(Aminomethyl)-1H-indazole-3-carboxylicacid

5-(Aminomethyl)-1H-indazole-3-carboxylicacid

Cat. No.: B13027711
M. Wt: 191.19 g/mol
InChI Key: IEWGADQSFSMTLE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1H-indazole-3-carboxylic acid is a heterocyclic compound that features an indazole core structure Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1H-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-nitrobenzylamine, the nitro group can be reduced to an amine, which then undergoes cyclization to form the indazole ring. Subsequent functionalization at the 3-position can be achieved through various synthetic strategies, including the use of protecting groups and selective deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic processes, such as those involving palladium-catalyzed cross-coupling reactions, can be employed to introduce the aminomethyl group at the desired position. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents at specific positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

5-(Aminomethyl)-1H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Known for its antiviral properties.

    2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Studied for its limited activity against influenza and other viruses.

Uniqueness

5-(Aminomethyl)-1H-indazole-3-carboxylic acid stands out due to its unique indazole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5-(aminomethyl)-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c10-4-5-1-2-7-6(3-5)8(9(13)14)12-11-7/h1-3H,4,10H2,(H,11,12)(H,13,14)

InChI Key

IEWGADQSFSMTLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=NN2)C(=O)O

Origin of Product

United States

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